6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Propriétés
IUPAC Name |
6-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2S/c16-11-1-2-12(17)13(9-11)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSFTBOQRQJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as triazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by forming bonds and causing changes in the target’s structure or function. This interaction can lead to a variety of downstream effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a wide range of biological activities. The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, and more.
Activité Biologique
The compound 6-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 413.3 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a triazolo-pyridazine moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.3 g/mol |
| CAS Number | 1010925-64-0 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves a multi-step process starting from simpler precursors. For instance, one method includes the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with various secondary amines to yield the target compound. This synthetic route has been optimized to enhance yield and purity.
Antidiabetic Potential
Research has indicated that compounds within this class exhibit significant Dipeptidyl Peptidase-4 (DPP-4) inhibition , making them potential candidates for antidiabetic therapies. In vitro studies have demonstrated that these compounds can stimulate insulin secretion in pancreatic beta cells (INS-1 cells) and improve glycemic control in diabetic models .
Antiproliferative Effects
The antiproliferative activity of similar triazolo-pyridazine derivatives has been documented extensively. For example, related compounds have shown moderate to potent activity against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The mechanism often involves inhibition of tubulin polymerization , which is crucial for cancer cell division .
Case Studies
- DPP-4 Inhibition Study
- A series of triazolo-pyridazine derivatives were synthesized and evaluated for their DPP-4 inhibition potential. The study demonstrated that specific substitutions on the piperazine ring significantly enhanced DPP-4 inhibitory activity.
- Antiproliferative Activity Assessment
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Substituents on the piperazine ring : Variations in the substituent groups have been shown to influence both DPP-4 inhibition and antiproliferative activity.
- Triazolo-pyridazine scaffold : The rigidity and electronic properties of this scaffold are crucial for binding interactions with target proteins involved in metabolic and proliferative pathways.
Applications De Recherche Scientifique
Pharmacological Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures to 6-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine show promise in cancer treatment. For instance:
- Mechanism of Action: The compound may inhibit specific signaling pathways involved in tumor growth and proliferation.
- Case Study: A study demonstrated that related triazole compounds significantly reduced the viability of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial properties:
- Mechanism of Action: It may interfere with bacterial folic acid synthesis.
- Case Study: In vitro tests showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
The piperazine ring suggests potential neuropharmacological applications:
- Mechanism of Action: It may act as a serotonin receptor modulator.
- Case Study: Research has indicated that similar compounds can alleviate symptoms in animal models of anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of the compound:
| Structural Feature | Effect on Activity |
|---|---|
| Piperazine ring | Enhances CNS penetration |
| Sulfonyl group | Increases solubility and bioavailability |
| Triazole moiety | Contributes to anticancer activity |
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group attached to the piperazine ring undergoes nucleophilic substitution under controlled conditions. For example:
-
Reaction with primary amines :
Yields range from 65–89% depending on steric and electronic effects of the amine .
-
Hydrolysis under basic conditions :
Reaction proceeds via cleavage of the sulfonamide bond at pH > 10.
Transition Metal-Catalyzed Coupling Reactions
The triazolo-pyridazine core participates in palladium-mediated cross-couplings:
Mechanistic studies suggest oxidative addition of Pd(0) to the C–Cl bond in the dichlorophenyl group facilitates coupling .
Cyclization and Ring-Opening Reactions
The triazole ring undergoes regioselective modifications:
-
Cycloaddition with alkynes :
-
Acid-mediated ring opening :
Electrophilic Aromatic Substitution
The dichlorophenyl group directs electrophilic attack:
| Electrophile | Conditions | Position | Product | Yield (%) |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | Para to Cl | Nitro-substituted derivative | 45 |
| Br₂ | FeBr₃, CHCl₃, 25°C | Ortho to Cl | Dibrominated analog | 38 |
Steric hindrance from the sulfonamide group reduces reactivity compared to unsubstituted dichlorobenzene.
Reductive Transformations
-
Catalytic hydrogenation :
Achieves ≥90% conversion but requires careful control to prevent over-reduction .
-
NaBH₄-mediated reduction :
Selectively reduces the triazole ring to form a dihydrotriazole intermediate (72% yield) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
C–S bond cleavage in the sulfonamide group
-
Formation of 2,5-dichlorophenyl radical intermediates
-
Subsequent recombination yields dimeric products (23–41% yield) .
Key Reactivity Trends
| Functional Group | Preferred Reactions | Stability Considerations |
|---|---|---|
| Sulfonamide | Nucleophilic substitution, hydrolysis | Sensitive to strong bases (> pH 12) |
| Triazolo-pyridazine core | Cycloaddition, cross-coupling | Degrades under prolonged UV exposure |
| Dichlorophenyl ring | Electrophilic substitution | Limited by steric effects |
This compound’s multifunctional architecture enables precise tuning of physicochemical and biological properties through targeted synthetic modifications. Current research focuses on optimizing reaction conditions to enhance yields and selectivity for drug discovery applications.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Structural Modifications
Triazolo[4,3-b]pyridazine Derivatives with Piperazine Substituents
Key Observations :
- The 2,5-dichlorophenylsulfonyl group in the target compound may enhance lipophilicity and binding affinity compared to the 4-fluorophenylsulfonyl analog .
- AZD3514 demonstrates the importance of trifluoromethyl and acetylpiperazine groups in AR antagonism, suggesting that electron-withdrawing substituents improve target engagement .
Triazolo[4,3-b]pyridazine Derivatives with Aryl/Heteroaryl Substituents
Key Observations :
Pharmacological Activity Comparisons
PDE4 Inhibition
- Compound 18 : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Antimicrobial Activity
- Compound 7b : 3-(4’-Tolyl)-6-(2’,4’-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
- Target Compound : The dichlorophenylsulfonyl group may enhance antibacterial/antifungal activity compared to tolyl derivatives due to increased electrophilicity .
Q & A
Q. Q1. What are the critical steps in synthesizing 6-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be optimized?
The synthesis typically involves sequential heterocyclic ring formation and sulfonylation. Key steps include:
- Piperazine functionalization : Reacting piperazine with 2,5-dichlorophenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide intermediate.
- Triazolopyridazine coupling : Using a nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling to attach the triazolo[4,3-b]pyridazine core.
- Purity optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Q2. Which analytical techniques are most reliable for confirming the structure of this compound?
Modern physicochemical methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and piperazine sulfonylation. Aromatic protons in the triazolo-pyridazine core appear as doublets (δ 8.2–8.5 ppm), while sulfonyl groups deshield adjacent protons .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray crystallography : Resolves stereoelectronic effects and confirms the sulfonyl-piperazine torsion angle (~120°) .
Advanced Research: Pharmacological and Mechanistic Studies
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Use cell lines with consistent expression of target receptors (e.g., HEK293 for kinase studies) and control for batch-to-batch variability.
- Metabolite profiling : LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .
- Orthogonal validation : Compare results across multiple models (e.g., in vitro enzymatic assays vs. ex vivo tissue studies) .
Q. Q4. What computational methods predict the drug-likeness and target engagement of this compound?
- SwissADME : Evaluates lipophilicity (LogP ~3.2), solubility (LogS −4.5), and bioavailability (%ABS >70%). The compound’s topological polar surface area (TPSA ~95 Ų) suggests moderate blood-brain barrier penetration .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or PI3Kγ). The sulfonyl group forms hydrogen bonds with catalytic lysine residues .
Experimental Design and Data Analysis
Q. Q5. How should researchers design dose-response studies to account for this compound’s pharmacokinetic variability?
- In vitro : Use a 10-point dilution series (1 nM–100 µM) in media supplemented with 1% BSA to mimic plasma protein binding.
- In vivo : Administer via intraperitoneal injection (1–50 mg/kg) with serial blood sampling for LC-MS pharmacokinetic profiling (t½, Cmax). Adjust doses based on allometric scaling from rodent to human models .
Q. Q6. What statistical approaches are recommended for analyzing non-linear structure-activity relationships (SAR) in derivatives?
- Multivariate analysis : Partial least squares regression (PLS) to correlate descriptors (e.g., Hammett σ, molar refractivity) with IC50 values.
- Machine learning : Random forest models trained on PubChem BioAssay data to prioritize substituents (e.g., electron-withdrawing groups on the dichlorophenyl ring enhance kinase inhibition) .
Safety and Handling in Laboratory Settings
Q. Q7. What PPE and waste management protocols are essential when handling this compound?
- PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles. Use a fume hood for weighing and synthesis.
- Spill management : Absorb with inert material (vermiculite), seal in containers labeled “halogenated waste,” and incinerate at >1,000°C .
Mechanistic and Translational Challenges
Q. Q8. How can researchers validate off-target effects predicted by in silico models?
Q. Q9. What strategies improve the compound’s metabolic stability in preclinical models?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation.
- Prodrug design : Esterify carboxylic acid groups to enhance oral absorption, with in vivo hydrolysis releasing the active form .
Data Reproducibility and Theoretical Frameworks
Q. Q10. How can researchers align experimental designs with conceptual frameworks in kinase inhibitor development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
